Diastereoselectivity: trans vs. cis Bromination
The bromination of indene to form 1,2-dibromoindane proceeds with high stereoselectivity, yielding the trans diastereomer as the major product. The competing cis diastereomer is a minor component, rarely exceeding 30% of the diastereomeric mixture [1]. This inherent stereochemical bias is a direct consequence of the antarafacial addition pathway favored by the indene ring system.
| Evidence Dimension | Diastereomer ratio (trans/cis) |
|---|---|
| Target Compound Data | ≥ 70% trans, ≤ 30% cis |
| Comparator Or Baseline | ≤ 30% cis (as a minor component) |
| Quantified Difference | trans is major by at least 40% absolute difference |
| Conditions | Bromination of indene |
Why This Matters
This consistent high trans selectivity simplifies purification and ensures predictable downstream reactivity, as the trans isomer is the required precursor for key pharmaceutical intermediates like trans-2-bromoindan-1-ol.
- [1] Knorr, R., Stephenson, D. S., Lattke, E., Böhrer, P., & Ruhdorfer, J. (2016). Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene. Beilstein Journal of Organic Chemistry, 12, 1178–1184. View Source
